![molecular formula C17H15NO4 B13011504 Methyl 3-oxo-4-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13011504.png)
Methyl 3-oxo-4-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate
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Overview
Description
Methyl 3-oxo-4-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is a complex organic compound belonging to the class of oxazepines This compound is characterized by its unique structure, which includes a fused benzene and oxazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-4-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzaldehyde derivatives with amino acids or their esters, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts such as acids or bases, and solvents like ethanol or methanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-4-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the oxazepine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted phenyl or oxazepine derivatives. These products can further undergo additional reactions to form more complex molecules .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of methyl 3-oxo-4-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is C17H15NO4, and it has a molecular weight of approximately 297.31 g/mol. The oxazepine ring structure contributes to its biological activity and interaction potential with various targets.
Medicinal Chemistry Applications
This compound has garnered attention for its potential therapeutic applications:
- Neuropharmacology : Preliminary studies suggest that this compound may interact with neurotransmitter receptors. Research indicates that it could modulate pathways related to dopamine and serotonin, which are crucial in treating psychiatric disorders such as depression and schizophrenia.
- Anticancer Activity : The compound's unique structure allows it to potentially inhibit cancer cell proliferation. In vitro studies have shown promise in targeting specific cancer cell lines by disrupting metabolic pathways essential for tumor growth .
- Anti-inflammatory Properties : Investigations into its anti-inflammatory effects reveal that this compound may reduce inflammatory markers in cellular models. This suggests a role in managing chronic inflammatory diseases .
Pharmacological Insights
The pharmacokinetics and pharmacodynamics of this compound are critical for understanding its therapeutic potential:
Property | Details |
---|---|
Absorption | Rapid absorption with peak plasma levels within hours |
Metabolism | Primarily metabolized by liver enzymes; potential for drug interactions |
Excretion | Renal excretion as metabolites |
Case studies have demonstrated varying degrees of efficacy based on dosage and administration route. For instance, oral administration has shown better bioavailability compared to intravenous routes in preliminary trials .
Materials Science Applications
Beyond medicinal uses, this compound is being explored in materials science:
- Polymer Chemistry : Its structural properties allow it to be incorporated into polymer matrices to enhance mechanical strength and thermal stability. Research is ongoing into its use as a plasticizer or modifier in biocompatible materials .
- Nanotechnology : The compound's unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices. Its ability to facilitate charge transfer could lead to advancements in energy conversion technologies .
Mechanism of Action
The mechanism of action of Methyl 3-oxo-4-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting neuroprotective or anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazepine derivatives, such as:
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Methyl 3-oxo-4-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Biological Activity
Methyl 3-oxo-4-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate (CAS: 1710833-75-2) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic potentials, and synthesis.
Chemical Structure and Properties
This compound is classified as an oxazepine derivative. Its molecular formula is C13H13NO3 with a molecular weight of approximately 233.25 g/mol. The unique structural features of this compound contribute to its biological activity.
The biological activity of this compound has been linked to several mechanisms:
- G Protein-Coupled Receptor Modulation : It has been suggested that compounds in the oxazepine class can interact with G protein-coupled receptors (GPCRs), which are crucial in various signaling pathways in the body .
- Inhibition of Enzymatic Activity : Some studies indicate that derivatives of oxazepines may act as inhibitors for specific enzymes involved in metabolic pathways. For instance, research on similar compounds has shown potential inhibition of gamma-secretase, which is relevant for Alzheimer's disease treatment .
- Anticancer Activity : Preliminary studies have indicated that oxazepine derivatives can exhibit cytotoxic effects against certain cancer cell lines. For example, one study highlighted that related compounds showed significant activity against leukemia cell lines .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound:
Compound | Assay Type | IC50 (nM) | Reference |
---|---|---|---|
Methyl 3-oxo-4-phenyl... | 17β-HSD Type 3 | 900 | |
Related oxazepines | CCRF-CEM Cell Line | 10 |
These results indicate that while the compound exhibits promising activity against specific targets, further research is necessary to elucidate its full potential.
Case Studies
- Alzheimer's Disease : A patent described the synthesis of various oxazepine derivatives as potential gamma-secretase inhibitors for treating Alzheimer's disease. The biological assays indicated that certain analogs exhibited significant inhibitory activity .
- Cancer Research : A study on related compounds revealed that some oxazepines showed selective cytotoxicity against leukemia cell lines with GI50 values indicating potent activity. This suggests a potential pathway for developing new anticancer agents based on the oxazepine scaffold .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the oxazepine ring through cyclization reactions.
- Introduction of substituents at specific positions to enhance biological activity.
Research indicates that structural modifications can significantly impact the compound's efficacy and selectivity towards biological targets.
Properties
Molecular Formula |
C17H15NO4 |
---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
methyl 3-oxo-4-phenyl-5H-1,4-benzoxazepine-7-carboxylate |
InChI |
InChI=1S/C17H15NO4/c1-21-17(20)12-7-8-15-13(9-12)10-18(16(19)11-22-15)14-5-3-2-4-6-14/h2-9H,10-11H2,1H3 |
InChI Key |
OUSDENDSFFPTQF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCC(=O)N(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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